N-(5-cyclohexyl-1H-pyrazol-3-yl)-1-methylpyrrole-2-carboxamide
Description
N-(5-cyclohexyl-1H-pyrazol-3-yl)-1-methylpyrrole-2-carboxamide is a synthetic organic compound that belongs to the class of pyrazole derivatives
Properties
IUPAC Name |
N-(5-cyclohexyl-1H-pyrazol-3-yl)-1-methylpyrrole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O/c1-19-9-5-8-13(19)15(20)16-14-10-12(17-18-14)11-6-3-2-4-7-11/h5,8-11H,2-4,6-7H2,1H3,(H2,16,17,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPZPZZJXSYXPEO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C(=O)NC2=NNC(=C2)C3CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-cyclohexyl-1H-pyrazol-3-yl)-1-methylpyrrole-2-carboxamide typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of cyclohexyl hydrazine with a suitable diketone or α,β-unsaturated carbonyl compound under acidic or basic conditions.
Formation of the pyrrole ring: This involves the reaction of an appropriate amine with a 1,4-dicarbonyl compound under acidic conditions to form the pyrrole ring.
Coupling of the pyrazole and pyrrole rings: The final step involves coupling the pyrazole and pyrrole rings through an amide bond formation, typically using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green solvents, and catalytic processes.
Chemical Reactions Analysis
Types of Reactions
N-(5-cyclohexyl-1H-pyrazol-3-yl)-1-methylpyrrole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles or electrophiles in the presence of a suitable catalyst or under thermal conditions.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N-(5-cyclohexyl-1H-pyrazol-3-yl)-1-methylpyrrole-2-carboxamide has several scientific research applications, including:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.
Pharmacology: The compound can be studied for its pharmacokinetic and pharmacodynamic properties, including its absorption, distribution, metabolism, and excretion.
Materials Science: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of N-(5-cyclohexyl-1H-pyrazol-3-yl)-1-methylpyrrole-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting various biochemical pathways. For example, pyrazole-based compounds have been studied as thrombin inhibitors, where they interact with the active site of the enzyme and inhibit its activity .
Comparison with Similar Compounds
Similar Compounds
Pyrazole-based thrombin inhibitors: These compounds share a similar pyrazole core and have been studied for their anticoagulant properties.
Pyrazole-triazole hybrids: These compounds combine pyrazole and triazole rings and have shown significant biological activity, including antitubercular and antibacterial properties.
Uniqueness
N-(5-cyclohexyl-1H-pyrazol-3-yl)-1-methylpyrrole-2-carboxamide is unique due to its specific combination of pyrazole and pyrrole rings, which may confer distinct biological and chemical properties compared to other pyrazole-based compounds. Its structural features allow for specific interactions with molecular targets, making it a valuable compound for further research and development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
